8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique combination of a cyclobutanecarbonyl group, a 1H-1,2,3-triazole ring, and an 8-azabicyclo[321]octane structure
Preparation Methods
The synthesis of 8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and selective for the formation of 1,2,3-triazoles . The general synthetic route includes the following steps:
- Preparation of the azide precursor.
- Synthesis of the alkyne precursor.
- CuAAC reaction to form the triazole ring.
- Introduction of the cyclobutanecarbonyl group.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Scientific Research Applications
8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential drug lead.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The cyclobutanecarbonyl group and the 8-azabicyclo[3.2.1]octane structure contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane include other 1,2,3-triazole derivatives and bicyclic compounds. Some examples are:
- 1-(4-nitrophenyl)-1H-1,2,3-triazole
- 1-(4-phenyl-1H-1,2,3-triazol-1-yl)methylcyclooctanol
- 1,2,3-triazole-linked pyrano[3,2-b]pyran derivatives
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications .
Properties
IUPAC Name |
cyclobutyl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(10-2-1-3-10)18-11-4-5-12(18)9-13(8-11)17-7-6-15-16-17/h6-7,10-13H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTMVPHBPRFBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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